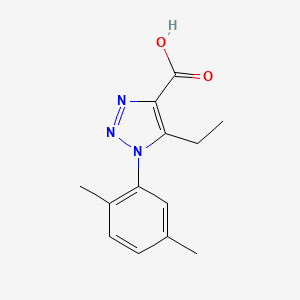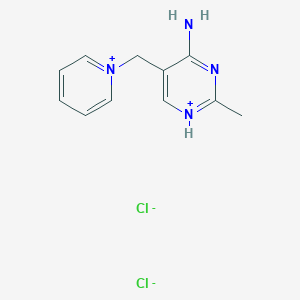![molecular formula C15H11Cl3N2OS B4927118 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications. In
Applications De Recherche Scientifique
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in immune responses and cell growth. 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been used to study the effects of JAK inhibition on various cellular processes, including cytokine signaling, cell proliferation, and apoptosis.
Mécanisme D'action
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which in turn inhibits cytokine signaling and cell growth. 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to selectively inhibit JAK2 and JAK3, but not JAK1 or TYK2.
Biochemical and Physiological Effects:
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. It has also been extensively studied, which makes it a reliable tool for investigating the effects of JAK inhibition. However, 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of research is the development of more selective JAK inhibitors that do not have off-target effects. Another area of research is the investigation of the effects of JAK inhibition on specific diseases, such as cancer and autoimmune disorders. Additionally, the use of 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies is an area of research that has the potential to improve treatment outcomes for various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves several steps. The first step is the preparation of 2-methylbenzamide, which is then reacted with carbon disulfide and sodium hydride to form 2-methylbenzamide-2-thiocarboxylic acid. The resulting compound is then reacted with 2,4,5-trichloroaniline to form 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. The final product is then purified through recrystallization.
Propriétés
IUPAC Name |
2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2OS/c1-8-4-2-3-5-9(8)14(21)20-15(22)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWPEJGZZJUKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4927042.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)
![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)


![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)